molecular formula C7H9FN4O3 B176348 N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide CAS No. 199800-19-6

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide

Cat. No.: B176348
CAS No.: 199800-19-6
M. Wt: 216.17 g/mol
InChI Key: JDEQUZYNZXTLAX-UHFFFAOYSA-N
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Description

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoroethyl group and a nitroimidazole moiety, which contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-nitroimidazole and 2-fluoroethylamine.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature and pH conditions.

    Coupling Reaction: The 2-fluoroethylamine is reacted with 2-nitroimidazole in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and high yield.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation Products: Nitroso derivatives or other oxidized forms.

    Reduction Products: Amines or hydroxylamines.

    Substitution Products: Compounds with substituted fluoroethyl groups.

Scientific Research Applications

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a hypoxia marker in biological systems.

    Medicine: Explored for its potential use in imaging and therapeutic applications, particularly in cancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, in biological systems.

    Pathways Involved: It may participate in pathways related to hypoxia or oxidative stress, leading to its potential use as a hypoxia marker or therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroimidazole: Shares the nitroimidazole moiety but lacks the fluoroethyl group.

    Fluoroethylamine: Contains the fluoroethyl group but lacks the nitroimidazole moiety.

    Metronidazole: A well-known nitroimidazole derivative used as an antibiotic and antiprotozoal agent.

Uniqueness

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide is unique due to the combination of the fluoroethyl and nitroimidazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-(2-fluoroethyl)-2-(2-nitroimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN4O3/c8-1-2-9-6(13)5-11-4-3-10-7(11)12(14)15/h3-4H,1-2,5H2,(H,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEQUZYNZXTLAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415296
Record name N-(2-Fluoroethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199800-19-6
Record name N-(2-Fluoroethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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